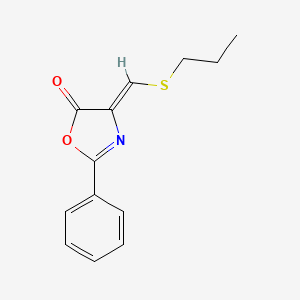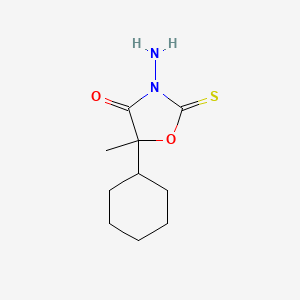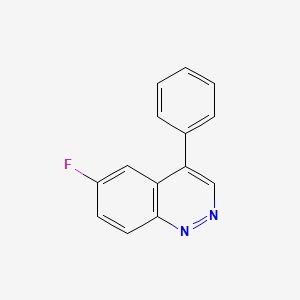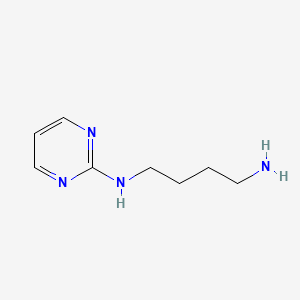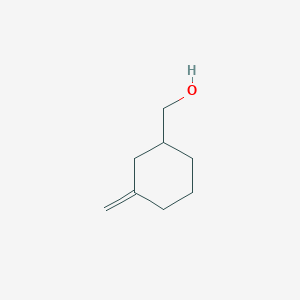
(3-Methylidenecyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylidenecyclohexyl)methanol is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexane, featuring a methylene group at the 3-position and a hydroxyl group attached to the methylene carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenecyclohexyl)methanol typically involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Methanol or ethanol
Temperature: Room temperature to 60°C
Reduction: Using sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger volumes. The process involves:
Catalysts: Metal catalysts such as palladium or platinum
Reactors: Continuous flow reactors to ensure efficient mixing and reaction rates
Purification: Distillation or recrystallization to obtain pure product
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylidenecyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form (3-Methylidenecyclohexyl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Can be reduced to (3-Methylcyclohexyl)methanol using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether
Major Products Formed
Oxidation: (3-Methylidenecyclohexyl)methanone
Reduction: (3-Methylcyclohexyl)methanol
Substitution: (3-Methylidenecyclohexyl)methyl chloride or bromide
Applications De Recherche Scientifique
(3-Methylidenecyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Methylidenecyclohexyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The methylene group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: Similar structure but lacks the methylene group.
(3-Methylcyclohexyl)methanol: Similar but with a saturated carbon instead of a methylene group.
Cyclohexanone: Precursor in the synthesis of (3-Methylidenecyclohexyl)methanol.
Propriétés
| 21368-12-7 | |
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(3-methylidenecyclohexyl)methanol |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h8-9H,1-6H2 |
Clé InChI |
NUYQGTBSJUSQJU-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCC(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




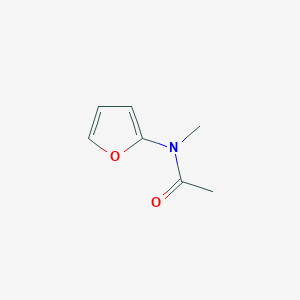
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
